molecular formula C12H12N2S B6614022 2-(m-Tolylmethylsulfanyl)pyrimidine CAS No. 646511-10-6

2-(m-Tolylmethylsulfanyl)pyrimidine

Cat. No. B6614022
CAS RN: 646511-10-6
M. Wt: 216.30 g/mol
InChI Key: DWORPZRPAXUSGP-UHFFFAOYSA-N
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Description

2-(m-Tolylmethylsulfanyl)pyrimidine (TMP) is a heterocyclic organic compound that has been studied extensively in scientific research for its various applications. TMP has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

2-(m-Tolylmethylsulfanyl)pyrimidine has been used in a number of scientific research applications. It has been used as a reagent for the synthesis of various heterocyclic compounds, such as thiophene derivatives, and has been found to be effective in the synthesis of various polymers and polymeric materials. Additionally, 2-(m-Tolylmethylsulfanyl)pyrimidine has been used in the synthesis of various drugs, such as anti-cancer agents, and has been found to be effective in the synthesis of various drugs.

Mechanism of Action

2-(m-Tolylmethylsulfanyl)pyrimidine has been found to act as a nucleophile in organic reactions. It is able to react with electrophiles such as carbonyls, halides, and amines in order to form new bonds. This allows it to be used in the synthesis of various heterocyclic compounds and polymers. Additionally, 2-(m-Tolylmethylsulfanyl)pyrimidine has been found to be able to act as a catalyst in certain reactions, allowing for the synthesis of various compounds in a more efficient manner.
Biochemical and Physiological Effects
2-(m-Tolylmethylsulfanyl)pyrimidine has been found to have a number of biochemical and physiological effects. It has been found to act as an antioxidant, protecting cells against oxidative damage. Additionally, 2-(m-Tolylmethylsulfanyl)pyrimidine has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. Furthermore, 2-(m-Tolylmethylsulfanyl)pyrimidine has been found to be able to modulate the activity of various enzymes, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-(m-Tolylmethylsulfanyl)pyrimidine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, such as powder and solution. Additionally, 2-(m-Tolylmethylsulfanyl)pyrimidine is relatively stable, making it suitable for use in a variety of chemical reactions. However, 2-(m-Tolylmethylsulfanyl)pyrimidine is also limited in its use in laboratory experiments. It is not particularly soluble in water, making it difficult to use in aqueous solutions. Additionally, 2-(m-Tolylmethylsulfanyl)pyrimidine is not particularly reactive, making it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for the use of 2-(m-Tolylmethylsulfanyl)pyrimidine in scientific research. 2-(m-Tolylmethylsulfanyl)pyrimidine could be used to develop new drugs and therapies for the treatment of various diseases. Additionally, 2-(m-Tolylmethylsulfanyl)pyrimidine could be used to develop new materials and polymers for use in a variety of applications. Furthermore, 2-(m-Tolylmethylsulfanyl)pyrimidine could be used to develop new catalysts for use in organic reactions. Finally, 2-(m-Tolylmethylsulfanyl)pyrimidine could be used to develop new methods for the synthesis of various compounds.

Synthesis Methods

2-(m-Tolylmethylsulfanyl)pyrimidine can be synthesized through the reaction of m-tolylmethylsulfanyl chloride and pyrimidine. This reaction is carried out in an organic solvent such as dichloromethane and yields 2-(m-Tolylmethylsulfanyl)pyrimidine in a high yield. The reaction is typically carried out at room temperature and takes only a few minutes to complete.

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-10-4-2-5-11(8-10)9-15-12-13-6-3-7-14-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWORPZRPAXUSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332940
Record name ST51027478
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

646511-10-6
Record name ST51027478
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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